Regioisomeric Scaffold Potency: 1,6-Naphthyridinone vs. 1,8-Naphthyridinone in c-Src Kinase Inhibition
The 1,6-naphthyridin-2(1H)-one regioisomer demonstrates dramatically superior kinase inhibitory activity compared to the 1,8-naphthyridin-2(1H)-one isomer. 7-Substituted 1,6-naphthyridin-2(1H)-one derivatives bearing basic aliphatic side chains at the 7-position inhibit c-Src with IC50 values of 10–80 nM, whereas corresponding 1,8-naphthyridin-2(1H)-one isomers are at least 1,000-fold less potent (IC50 > 10,000 nM) [1]. This potency difference arises because the 3-aza atom of the 1,6-scaffold is mandatory for forming the bidentate H-bond donor-acceptor motif (3-aza and 2-NH) that interacts with Met341 in the c-Src hinge region; the 1,8-isomer places the nitrogen atoms in a geometry incapable of engaging this motif [1]. The published binding model confirms that the 1-aza atom is not involved in specific binding interactions, explaining why relocation of nitrogen atoms from the 1,6- to the 1,8-positions is catastrophic for activity [1].
| Evidence Dimension | c-Src kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1,6-Naphthyridin-2(1H)-one derivatives: IC50 10–80 nM |
| Comparator Or Baseline | 1,8-Naphthyridin-2(1H)-one derivatives: IC50 > 10,000 nM (estimated from ≥1,000-fold lower potency) |
| Quantified Difference | ≥1,000-fold (three orders of magnitude) greater potency for the 1,6-isomer |
| Conditions | In vitro kinase inhibition assay measuring prevention of model substrate phosphorylation by recombinant c-Src enzyme; pH 7.5, 295.15 K [1] |
Why This Matters
Selecting the incorrect regioisomeric naphthyridinone scaffold results in a potency penalty exceeding three orders of magnitude, rendering the compound essentially inactive as a kinase inhibitor starting point.
- [1] Thompson AM, Rewcastle GW, Boushelle SL, Hartl BG, Kraker AJ, Lu GH, Batley BL, Panek RL, Showalter HD, Denny WA. Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). J Med Chem. 2000;43(16):3134-3147. doi:10.1021/jm000148t View Source
